N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN6O/c1-13-3-4-15(11-14(13)2)24-19-26-20(25-16-5-6-18(23)17(22)12-16)28-21(27-19)29-7-9-30-10-8-29/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVCJCLAIJLWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The chloro, fluoro, dimethylphenyl, and morpholinyl groups are introduced through various substitution reactions, often involving halogenation, Friedel-Crafts alkylation, and nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these synthetic routes to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Scientific Research Applications
N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
The following table summarizes key structural and molecular differences between the target compound and analogous triazine derivatives:
Key Observations :
- Halogenation: The 3-chloro-4-fluorophenyl group in the target compound provides dual halogenation, which enhances electronegativity and stability compared to mono-halogenated analogs (e.g., 3-fluorophenyl in ). This may improve binding affinity in receptor-ligand interactions .
- Alkyl vs. Alkoxy Groups : The 3,4-dimethylphenyl group offers steric bulk and lipophilicity, contrasting with the smaller methoxy group in or the linear ethyl group in . These differences affect metabolic stability and solubility .
- Morpholine Consistency : All compounds retain the morpholine ring, suggesting its role in improving aqueous solubility and pharmacokinetic profiles .
Electronic and Steric Effects
- Electron-Withdrawing vs. Donor Groups: The 3-chloro-4-fluorophenyl group is strongly electron-withdrawing, polarizing the triazine core, whereas methoxy or methyl groups in analogs (e.g., ) donate electrons, altering reactivity in nucleophilic substitutions .
Research Findings and Data Gaps
- Synthetic Challenges : The synthesis of triazine derivatives often involves dehydrosulfurization or cross-coupling reactions, as seen in , though specific routes for the target compound remain undocumented.
- Data Limitations : Critical parameters such as melting points, solubility, and bioactivity data are missing for most analogs (e.g., ), highlighting the need for further experimental characterization.
Biological Activity
N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine (CAS Number: 898630-98-3) is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of the compound is C21H22ClFN6O, with a molecular weight of 428.9 g/mol. The structure features a triazine core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClFN6O |
| Molecular Weight | 428.9 g/mol |
| CAS Number | 898630-98-3 |
The compound's biological activity primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it has shown inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, making it a potential candidate for treating Alzheimer's disease.
- β-secretase (BACE1) : Inhibiting BACE1 is crucial for reducing amyloid-beta peptide production, which is implicated in Alzheimer's pathology.
Biological Activity Studies
Recent studies have evaluated the compound's efficacy against various biological targets:
-
Inhibition of AChE and BACE1 :
- The compound demonstrated significant AChE inhibitory activity with an IC50 of approximately 0.065 µM.
- It also inhibited BACE1 with an IC50 ranging from 9.00 µM to 14.25 µM depending on structural modifications.
-
Neuroprotective Effects :
- In vitro assays indicated that the compound exhibits neuroprotective properties without notable neurotoxicity, suggesting a favorable safety profile for further development.
Case Studies
Several research articles have reported findings related to the biological activity of this compound:
- Yazdani et al. (2021) synthesized nitrogen mustard derivatives containing the triazine ring and evaluated their inhibitory effects on AChE and BACE1. The most active derivatives showed IC50 values comparable to those of established inhibitors .
- Docking Studies : Molecular docking analyses revealed that the compound can form critical hydrogen bonds with active site residues in BACE1, enhancing its inhibitory potential .
Applications in Medicinal Chemistry
The unique structural features of this compound make it a promising candidate for further development in therapeutic applications:
- Alzheimer's Disease : Its dual inhibition of AChE and BACE1 positions it as a potential treatment for Alzheimer's disease.
- Cancer Research : Preliminary studies suggest possible anticancer properties due to its ability to affect cellular pathways involved in tumor growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine?
- Methodological Answer : The compound is typically synthesized via microwave-assisted one-pot reactions using cyanoguanidine, substituted aromatic aldehydes, and arylamines. For example, triazine derivatives with morpholino groups are synthesized by nucleophilic substitution at the 6-position of the triazine ring, followed by sequential amination with substituted anilines. Yield optimization (e.g., 55–62%) requires controlled temperature (101°C) and purification via gradient elution (heptane/ethyl acetate) . Characterization employs and NMR to confirm substitution patterns, IR spectroscopy for functional group analysis, and elemental analysis to verify purity .
Q. How is the structural integrity and purity of the compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography is used to resolve intramolecular interactions, such as hydrogen bonding between amine groups (e.g., N–H⋯N) and dihedral angles between aromatic substituents and the triazine core . High-resolution mass spectrometry (HRMS) and HPLC (≥98% purity) validate molecular weight and homogeneity. Thermal stability is assessed via melting point analysis (e.g., 140–142°C decomposition) .
Advanced Research Questions
Q. What is the hypothesized mechanism of action of this compound in biological systems, and how can it be experimentally validated?
- Methodological Answer : The morpholino and chloro-fluorophenyl groups suggest kinase or enzyme inhibition. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or HER2. In vitro validation involves enzyme inhibition assays (IC determination) and cellular assays (e.g., antiproliferative activity in cancer cell lines). For example, similar triazine derivatives show IC values <10 µM in breast cancer models .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Variability in bioactivity may arise from assay conditions (e.g., serum concentration, incubation time) or substituent effects. Systematic SAR studies should compare analogs with controlled substitutions (e.g., replacing morpholino with piperazine). Meta-analysis of IC data across multiple studies, adjusted for assay parameters, can identify trends. For instance, electron-withdrawing groups (e.g., –CF) enhance metabolic stability but may reduce solubility .
Q. What strategies are effective in improving the pharmacokinetic properties of this triazine derivative?
- Methodological Answer : Introducing trifluoromethyl (–CF) or methoxy (–OCH) groups improves lipophilicity (logP) and metabolic stability. In vivo pharmacokinetic studies in rodent models measure plasma half-life (t) and bioavailability. For example, fluorinated triazines exhibit t >6 hours due to reduced cytochrome P450 metabolism .
Q. What experimental approaches are used to evaluate the compound’s potential in materials science applications?
- Methodological Answer : UV-visible spectroscopy and differential scanning calorimetry (DSC) assess photostability and thermal behavior in polymer matrices. For photostabilizers, accelerated UV exposure tests measure degradation rates (e.g., % weight loss after 500 hours). Morpholino-substituted triazines reduce polymer oxidation by scavenging free radicals, as shown in polypropylene films .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
